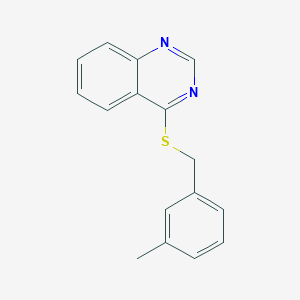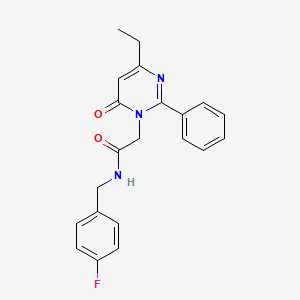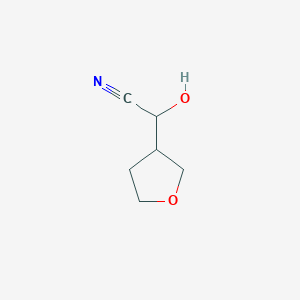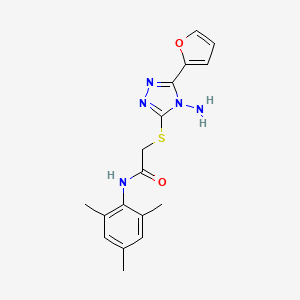
1-(4-(4-acetylphenyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-(4-acetylphenyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one" is a chemical structure that appears to be related to a class of piperazine derivatives. Piperazine derivatives are known for their potential pharmacological activities, including nootropic and antidepressant effects. These compounds often feature a piperazine moiety, which is a six-membered ring containing two nitrogen atoms opposite each other, and can be modified with various substituents to alter their chemical and biological properties.
Synthesis Analysis
The synthesis of piperazine derivatives can involve several steps, including the formation of an acylpiperazine group, which is a key feature in maintaining high nootropic activity as seen in the study of molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones . The process may start from basic building blocks like acetylfuran, which can undergo Claisen Schmidt condensation with aromatic aldehydes, followed by cyclization and Mannich’s reaction to introduce the piperazine moiety . The synthesis route is designed to produce compounds with specific pharmacological properties, and the structural modifications are guided by structure-activity relationships.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. For instance, the crystal structure of a related compound, "1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol," shows that the carbonyl group and the nitrogen of the piperazine form an almost planar amide moiety, which is important for the compound's interaction with biological targets . The presence of intermolecular hydrogen bonding can also influence the compound's stability and reactivity.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, which are essential for their synthesis and potential bioactivity. The intermolecular hydrogen bonding observed in the crystal structure suggests that these compounds could engage in hydrogen bond interactions with biological molecules, which might be relevant to their mechanism of action . The synthesis process itself involves reactions such as Claisen Schmidt condensation, cyclization, and Mannich’s reaction, which are common in the preparation of pharmacologically active piperazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups, like the acyl group and the pyrrol ring in the compound of interest, can affect these properties and, consequently, the compound's pharmacokinetics and pharmacodynamics. Although the specific properties of "1-(4-(4-acetylphenyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one" are not detailed in the provided papers, similar compounds have been synthesized and characterized using techniques like IR, NMR, and mass spectrometry to confirm their structure and evaluate their properties .
Aplicaciones Científicas De Investigación
Chemical Analysis Techniques
Picogram determination techniques
A novel approach for the determination of a dopamine D4 receptor antagonist, structurally related to the compound , has been developed using high-performance liquid chromatography (HPLC) with tandem mass spectrometric (MS-MS) detection. This technique offers precision and sensitivity suitable for pharmacokinetic studies in human subjects following single-dose administration (Chavez-Eng, Constanzer, & Matuszewski, 1997).
Synthesis and Pharmacological Evaluation
Antipsychotic potential of butyrophenones
A series of novel conformationally restricted butyrophenones have been synthesized and evaluated for their antipsychotic potential. These compounds, including structures similar to the query compound, showed significant affinity for dopamine and serotonin receptors, suggesting potential effectiveness as antipsychotic drugs (Raviña et al., 2000).
Antifungal agents
Novel indole linked triazole derivatives, structurally akin to the compound of interest, have been synthesized and displayed significant antifungal activities. This research highlights the compound's utility in developing new antifungal treatments (Na, 2010).
Alzheimer's disease therapy
A new class of compounds, including 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, has been identified as selective and potent inhibitors of acetylcholinesterase and amyloid β aggregation, suggesting a multifunctional therapeutic approach against Alzheimer's disease (Umar et al., 2019).
Molecular Structure Analysis
Crystal structure insights
The crystal structure of a compound structurally similar to the query, 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol, has been elucidated, providing insights into its molecular conformation and potential interactions relevant to its pharmacological activities (Miyata et al., 2004).
Differentiation and Growth Inhibition
Leukemic cells differentiation
Piperazine derivatives of butyric acid have been studied for their effects on the differentiation and growth inhibition of human leukemic cells. This research indicates the potential of such compounds in cancer treatment strategies (Gillet et al., 1997).
Propiedades
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-4-pyrrol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-17(24)18-6-8-19(9-7-18)22-13-15-23(16-14-22)20(25)5-4-12-21-10-2-3-11-21/h2-3,6-11H,4-5,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIHVALMYZJYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-acetylphenyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide](/img/structure/B3016314.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3016320.png)
![3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3016321.png)

![N-[(1-Phenylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B3016324.png)
![4-ethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016327.png)
![2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone](/img/structure/B3016331.png)

![2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B3016333.png)
![4-(1,7-dimethyl-3-(naphthalen-1-ylmethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B3016335.png)